![molecular formula C20H16ClN5O5S B2555364 3-(4-Chlorphenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-7-carbonsäureamid CAS No. 921851-73-2](/img/structure/B2555364.png)
3-(4-Chlorphenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-7-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O5S and its molecular weight is 473.89. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyrrolo[3,2-d]pyrimidine core : This bicyclic structure is known for its biological activity.
- Chlorophenyl and sulfamoyl substituents : These groups enhance the molecule's interaction with biological targets.
Research has shown that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance:
- A study demonstrated that related pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties.
Antimicrobial Properties
The compound has potential antimicrobial effects:
- Research indicates that structurally analogous compounds have shown activity against a variety of pathogens, including bacteria and fungi. The presence of the sulfamoyl group may contribute to this antimicrobial activity.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways:
- Preliminary studies suggest that it could inhibit enzymes related to cancer progression and bacterial virulence factors, providing a dual therapeutic approach.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the pyrrolo[3,2-d]pyrimidine core.
- Introduction of the chlorophenyl and sulfamoyl groups.
- Coupling reactions to finalize the structure.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
Anticancer Activity
A relevant study indicated that a structurally similar compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell survival.
Antimicrobial Effects
Another study found that related compounds exhibited significant antimicrobial activity against various pathogens in vitro, indicating potential for developing new antimicrobial agents.
Wirkmechanismus
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication .
Mode of Action
The compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide interacts with its target, the Mpro enzyme, by binding to it . The binding affinity of the compound to the Mpro enzyme is indicated by binding energy scores .
Biochemical Pathways
The compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide affects the biochemical pathway of viral replication by inhibiting the Mpro enzyme . This inhibition disrupts the replication of the virus, thereby potentially reducing the severity of the infection .
Pharmacokinetics
In silico analysis, including lipinski’s rule and admet prediction, has been performed on the compound .
Result of Action
The result of the action of the compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is the inhibition of the Mpro enzyme, which disrupts the replication of the SARS-CoV-2 virus . This could potentially lead to a reduction in the severity of the infection .
Biochemische Analyse
Biochemical Properties
Similar pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit inhibitory activities against certain enzymes, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) .
Molecular Mechanism
Similar compounds have shown inhibitory activities against EGFR-TK, suggesting that they may exert their effects by binding to this enzyme and inhibiting its activity .
Biologische Aktivität
The compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure
The compound features a complex structure that includes:
- A pyrrolo[3,2-d]pyrimidine core.
- Sulfamoyl and chlorophenyl substituents.
- Multiple functional groups contributing to its biological activity.
Anticancer Activity
Several studies have demonstrated the compound's anticancer properties :
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including colon (HCT-116), breast (MCF-7), and ovarian cancer cells. For instance, an IC50 value of 34 μM was reported against HeLa cells, indicating strong anticancer potential .
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers in treated cell lines .
Antibacterial Activity
The synthesized compound has also been evaluated for its antibacterial properties :
- Bacterial Strains Tested : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains .
- Enzyme Inhibition : The compound demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE), suggesting potential applications in treating infections and neurological disorders .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been highlighted in various studies:
- Urease Inhibition : It showed robust inhibition of urease activity, which is crucial for treating conditions like urinary tract infections .
- AChE Inhibition : The compound's inhibitory action on AChE indicates potential use in managing Alzheimer's disease and other cognitive disorders .
Case Studies and Research Findings
Several case studies have explored the biological activities of similar compounds with structural similarities:
- Study on Sulfonamide Derivatives : Research on sulfonamide derivatives indicated that modifications in the chemical structure could enhance anticancer and antibacterial activities. These findings suggest that the sulfamoyl group plays a significant role in the pharmacological effectiveness of related compounds .
- Docking Studies : Computational docking studies revealed interactions between the compound and various amino acids in target enzymes, providing insights into its mechanism of action at the molecular level .
Summary Table of Biological Activities
Biological Activity | Target/Cell Line | IC50 Value (μM) | Comments |
---|---|---|---|
Anticancer | HeLa | 34 | Strong cytotoxicity observed |
Antibacterial | Salmonella typhi | Moderate | Effective against specific bacterial strains |
Urease Inhibition | Urease | Strong | Potential for treating UTIs |
AChE Inhibition | Acetylcholinesterase | Strong | Implications for neurodegenerative diseases |
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O5S/c1-25-10-15(18(27)23-12-4-8-14(9-5-12)32(22,30)31)16-17(25)19(28)26(20(29)24-16)13-6-2-11(21)3-7-13/h2-10H,1H3,(H,23,27)(H,24,29)(H2,22,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBXXLLYTKTUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.